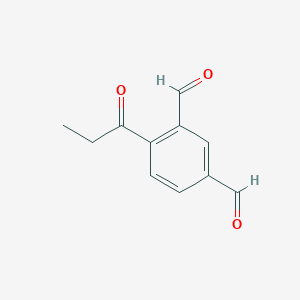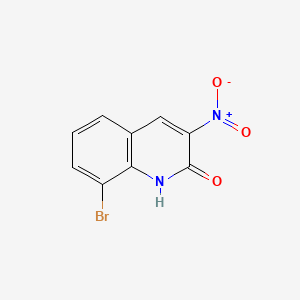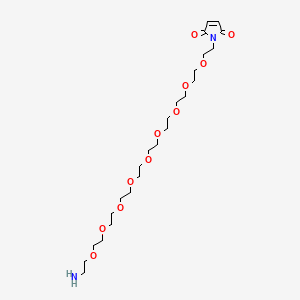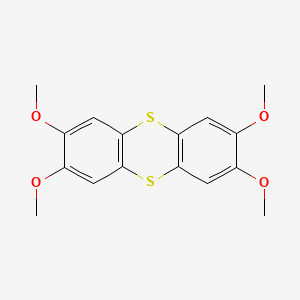
2,3,7,8-Tetramethoxythianthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7,8-Tetramethoxythianthrene is an organic compound that belongs to the class of thianthrenes. Thianthrenes are sulfur-containing heterocyclic compounds known for their unique electronic properties. The compound is characterized by the presence of four methoxy groups attached to the thianthrene core, which significantly influences its chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethoxythianthrene typically involves the methoxylation of thianthrene. One common method includes the reaction of thianthrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate cationic species, which then undergo nucleophilic substitution by methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2,3,7,8-Tetramethoxythianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations and dications. These species are often studied using electron spin resonance spectroscopy.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrosyl hexachloroantimonate and diiodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like methanol and pyridine derivatives are commonly employed.
Major Products Formed
Oxidation: Radical cations and dications.
Reduction: Reduced thianthrene derivatives.
Substitution: Various substituted thianthrene derivatives depending on the nucleophile used.
科学研究应用
2,3,7,8-Tetramethoxythianthrene has several scientific research applications:
Chemistry: It is used as a model compound to study electron transfer processes and the behavior of radical cations and dications.
Biology: The compound’s unique electronic properties make it a subject of interest in the study of biological electron transfer mechanisms.
Medicine: Research into its potential medicinal properties, particularly in the context of its electronic behavior and interactions with biological molecules.
Industry: It is used in the development of advanced materials, including organic semiconductors and charge-transfer complexes.
作用机制
The mechanism of action of 2,3,7,8-Tetramethoxythianthrene involves its ability to form radical cations and dications. These species can participate in electron transfer processes, influencing various chemical and biological pathways. The compound’s methoxy groups play a crucial role in stabilizing these charged species, thereby enhancing their reactivity.
相似化合物的比较
Similar Compounds
Thianthrene: The parent compound without methoxy groups.
2,3,7,8-Tetramethoxyselenanthrene: A selenium analog with similar electronic properties.
7,7,8,8-Tetracyanoquinodimethane: Often forms charge-transfer complexes with thianthrene derivatives.
Uniqueness
2,3,7,8-Tetramethoxythianthrene is unique due to the presence of four methoxy groups, which significantly alter its electronic properties compared to its parent compound, thianthrene. This modification enhances its stability and reactivity, making it a valuable compound for studying electron transfer processes and developing advanced materials.
属性
CAS 编号 |
69098-56-2 |
|---|---|
分子式 |
C16H16O4S2 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
2,3,7,8-tetramethoxythianthrene |
InChI |
InChI=1S/C16H16O4S2/c1-17-9-5-13-14(6-10(9)18-2)22-16-8-12(20-4)11(19-3)7-15(16)21-13/h5-8H,1-4H3 |
InChI 键 |
JAEJQQGDBQVUAP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1OC)SC3=C(S2)C=C(C(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)









![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)



